1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid
CAS No.: 619295-68-0
Cat. No.: VC8127689
Molecular Formula: C18H24FNO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 619295-68-0 |
---|---|
Molecular Formula | C18H24FNO4 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) |
Standard InChI Key | JLBACSOTZZXNBB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with both a 2-fluorobenzyl group and a carboxylic acid. The nitrogen atom is protected by a Boc group, which prevents unwanted reactions during synthesis . The IUPAC name, 4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, reflects this arrangement .
Key structural attributes include:
-
Piperidine core: A six-membered heterocycle with one nitrogen atom.
-
2-Fluorobenzyl group: A benzyl substituent with fluorine at the ortho position, influencing lipophilicity and steric interactions.
-
Boc protecting group: A tert-butoxycarbonyl moiety that enhances stability under basic conditions.
Physicochemical Data
The fluorine atom at the benzyl group’s ortho position increases electronegativity, potentially enhancing binding affinity in biological targets.
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Piperidine Protection: The piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Benzylation: A 2-fluorobenzyl group is introduced via alkylation or nucleophilic substitution. For example, 2-fluorobenzyl bromide reacts with Boc-protected piperidine-4-carboxylic acid in the presence of a base like potassium carbonate.
-
Carboxylic Acid Formation: Oxidation or hydrolysis steps yield the final carboxylic acid moiety.
Example Reaction:
Reactivity Profile
-
Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization.
-
Carboxylic Acid Derivatives: The carboxylic acid can form esters, amides, or salts, expanding its utility in medicinal chemistry .
-
Electrophilic Aromatic Substitution: The 2-fluorobenzyl group may undergo directed ortho-metalation for further derivatization.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is pivotal in synthesizing bioactive molecules:
-
Sodium Channel Blockers: Serves as a precursor to 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which modulate neuronal activity.
-
Enzyme Inhibitors: Used in developing tumor necrosis factor alpha-converting enzyme (TACE) inhibitors for inflammatory diseases .
-
Proteomics Research: Acts as a scaffold for labeling and studying protein interactions.
Structure-Activity Relationships (SAR)
-
Fluorine Position: The ortho-fluorine on the benzyl group enhances metabolic stability compared to para-substituted analogs .
-
Boc Group: Improves solubility and prevents unwanted side reactions during multi-step syntheses.
-
Carboxylic Acid: Facilitates salt formation (e.g., sodium salts) for improved pharmacokinetics .
Parameter | Value | Source |
---|---|---|
GHS Skin Irritation | Category 2 | |
GHS Eye Irritation | Category 2A | |
Target Organ Toxicity | Respiratory system (Category 3) |
Comparative Analysis with Analogues
Compound Name | Molecular Formula | Key Differences | Biological Impact |
---|---|---|---|
1-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acid | C₁₈H₂₃FNO₄ | Para-fluorine position | Altered receptor binding affinity |
1-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylic acid | C₁₈H₂₃ClNO₄ | Chlorine substituent | Increased lipophilicity |
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate | C₂₀H₂₈FNO₄ | Ethyl ester vs. carboxylic acid | Modified bioavailability |
The ortho-fluorine in the subject compound confers distinct electronic effects compared to para-substituted analogues, influencing both synthetic reactivity and biological activity .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume